molecular formula C10H9FN2O2 B1306545 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid CAS No. 82138-57-6

3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid

Cat. No. B1306545
CAS RN: 82138-57-6
M. Wt: 208.19 g/mol
InChI Key: BKAQRRKGTFCGHG-UHFFFAOYSA-N
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Description

3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid is a chemical compound with the empirical formula C10H9FN2O2 . It is a fluorinated building block and is often used in research .


Molecular Structure Analysis

The molecular weight of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid is 208.19 . The SMILES string representation of its structure is OC(=O)CCc1nc2cc(F)ccc2[nH]1 .


Physical And Chemical Properties Analysis

3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid is a solid at room temperature . Its InChI string is 1S/C10H9FN2O2/c11-6-1-2-7-8(5-6)13-9(12-7)3-4-10(14)15/h1-2,5H,3-4H2,(H,12,13)(H,14,15) .

Scientific Research Applications

Antibacterial Applications

Benzimidazole derivatives, including those with fluoro substituents, have been shown to exert good inhibitory actions against bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis . The specific compound “3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid” could potentially be explored for its antibacterial efficacy due to the presence of the fluoro group which is known to enhance such properties.

Tuberculosis Treatment

Given the inhibitory action against M. tuberculosis, there’s a potential for this compound to be developed into treatments for tuberculosis, especially considering the ongoing need for new drugs due to antibiotic resistance .

Organic Electronic Devices

Benzimidazole derivatives are being studied for their application in organic electronic devices. The specific orientation and electronic properties of these compounds can be enhanced by light irradiation, suggesting a role in the fabrication of devices like voltage-gated electronic devices (VEGs) .

Corrosion Inhibition

Recent research has highlighted the role of benzimidazole compounds as corrosion inhibitors. Their structure and electrochemical properties make them suitable candidates for protecting metals against corrosion, which is a significant issue in various industries .

Therapeutic Applications

Benzimidazoles have a wide range of therapeutic applications due to their structural analogy with nucleotides found in the human body. They are studied for anti-inflammatory, antifungal, antiviral, and analgesic properties . “3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid” could be a candidate for such applications due to its benzimidazole core.

Synthesis and Drug Development

The facile and efficient synthesis of benzimidazole derivatives makes them attractive for drug development. Their potential as precursors in pharmaceuticals is significant, especially in creating compounds with desired biological activities .

Material Science

The electronic properties of benzimidazole derivatives make them interesting candidates for material science applications, particularly in creating materials with specific electronic or photonic properties .

Scientific Research Tool

As a compound with diverse applications, “3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid” can serve as a valuable tool in scientific research, aiding in the study of biological systems or chemical processes where similar structures are involved .

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properties

IUPAC Name

3-(6-fluoro-1H-benzimidazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c11-6-1-2-7-8(5-6)13-9(12-7)3-4-10(14)15/h1-2,5H,3-4H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAQRRKGTFCGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390146
Record name 3-(6-Fluoro-1H-benzimidazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82138-57-6
Record name 6-Fluoro-1H-benzimidazole-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82138-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(6-Fluoro-1H-benzimidazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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